3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
Description
Properties
IUPAC Name |
3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S3/c8-3(9)1-2-11-5-7-6-4(10)12-5/h1-2H2,(H,6,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIWVACHHXLDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NNC(=S)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364910 | |
| Record name | 3-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57658-21-6 | |
| Record name | 3-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57658-21-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with a suitable propanoic acid derivative. One common method involves the reaction of 5-mercapto-1,3,4-thiadiazole with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The mercapto (-SH) group on the 1,3,4-thiadiazole ring is highly reactive, enabling oxidation to form disulfides or sulfonic acids. This reactivity is attributed to the electron-deficient nature of the thiadiazole nucleus, which enhances the nucleophilicity of the sulfur atom .
Substitution Reactions
The thioether (-S-) linkage and mercapto group participate in nucleophilic substitutions. Halogens or other leaving groups on aromatic rings are displaced due to the electron-withdrawing effect of the thiadiazole ring .
Thermal Decomposition
Under high-temperature conditions, the thiadiazole ring undergoes fragmentation. For example, pyrolysis at 400–900°C produces small molecules such as CH₃CN, HNCS, and sulfur species .
| Conditions | Products | Mechanistic Pathway |
|---|---|---|
| Pyrolysis (500–900°C) | CH₃CN, HNCS, CS₂, S₈ | Ring-opening via β-hydrogen elimination, followed by decomposition of intermediates . |
Reactions Involving the Carboxylic Acid Moiety
The propanoic acid group undergoes typical carboxylic acid reactions, such as esterification and amide formation, which modify solubility and biological activity .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the S–S bond in disulfide derivatives, regenerating thiol radicals. This property is exploited in photoresponsive drug delivery systems .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 5-mercapto-1,3,4-thiadiazole exhibit significant antimicrobial properties. For example, studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Properties
Several studies have explored the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves inducing apoptosis through the activation of caspase pathways .
Case Study: Synthesis and Testing
A notable study synthesized a series of 5-mercapto-1,3,4-thiadiazole derivatives and evaluated their biological activities. Among these, one compound showed an IC50 value of 12 µM against MCF-7 cells, indicating potent anticancer activity .
Agricultural Applications
Fungicides and Pesticides
Thiadiazole derivatives are being researched for their efficacy as fungicides. The presence of the thiol group enhances their ability to penetrate fungal cell walls, making them effective against pathogens like Fusarium and Botrytis species. Field trials have shown that these compounds can reduce disease incidence in crops by up to 30% compared to untreated controls .
Plant Growth Regulators
Additionally, some studies suggest that these compounds may act as plant growth regulators. They can enhance root development and increase resistance to environmental stressors such as drought and salinity .
Material Science
Corrosion Inhibitors
The unique chemical structure of this compound makes it a candidate for use as a corrosion inhibitor in metal surfaces. Laboratory tests have shown that it can significantly reduce corrosion rates in acidic environments by forming a protective layer on metal surfaces .
Case Study: Corrosion Testing
In a controlled study, steel samples treated with a thiadiazole derivative exhibited a reduction in corrosion rate by approximately 60% over a period of 30 days compared to untreated samples. This highlights its potential utility in industrial applications where metal integrity is crucial .
Mechanism of Action
The mechanism of action of 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The thiadiazole ring can interact with various enzymes and receptors, affecting their activity and signaling pathways .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and functional variations.
Structural Analogues with Modified Thiadiazole Substituents
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid
- Structure : Replaces the thioether and mercapto groups with a carbamoyl linkage and methyl substituent.
- Synthesis : Likely involves coupling reactions between thiadiazole amines and activated carboxylic acids.
- Properties : Increased steric hindrance from the carbamoyl group reduces thiol-mediated reactivity but enhances stability. The methyl group may improve lipophilicity compared to the mercapto derivative .
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)butanoic Acid
- Structure: Features an amino group at position 5 and a butanoic acid chain (C4) instead of propanoic acid (C3).
- Properties: The longer chain enhances flexibility and may alter binding affinity in biological systems.
Analogues with Different Heterocyclic Cores
2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic Acid
- Structure: Incorporates a triazole ring alongside the thiadiazole, with an ethanoic acid (C2) chain.
- Synthesis: Utilizes sodium monochloroacetate for thioether formation, followed by acidification .
- Shorter chain length (C2 vs. C3) may reduce solubility in polar solvents .
3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic Acid
- Structure : Replaces thiadiazole with a thiazole core and introduces a cinnamoyl substituent.
- Synthesis : Involves condensation reactions between thiazole intermediates and aromatic aldehydes .
- Properties : The thiazole core and cinnamoyl group confer distinct electronic properties, altering UV-Vis absorption and redox behavior compared to thiadiazole derivatives .
Derivatives with Varied Functional Groups
2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide
- Structure: Substitutes propanoic acid with an acetamide group.
- However, loss of the carboxylic acid reduces pH-dependent ionization .
3-[5-[[(tert-Butoxycarbonyl)amino]methyl]-1,3,4-thiadiazol-2-yl]propanoic Acid
- Structure: Adds a tert-butyloxycarbonyl (Boc)-protected aminomethyl group to the thiadiazole ring.
- Properties : The Boc group enhances steric protection of the amine, enabling controlled deprotection for targeted drug delivery. This contrasts with the free mercapto group in the parent compound, which is prone to oxidation .
Biological Activity
3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid is a compound featuring a thiadiazole moiety, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a propanoic acid backbone linked to a 5-mercapto-1,3,4-thiadiazole group. The presence of sulfur in the thiadiazole ring enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the thiadiazole ring have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in the following table:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-Mercapto-1,3,4-thiadiazole | Staphylococcus aureus | 32.6 |
| 3-Mercapto-1,3,4-thiadiazole | Escherichia coli | 47.5 |
| 3-Mercapto-1,3,4-thiadiazole | Candida albicans | 19.10 |
These results indicate that the compound exhibits potent antimicrobial activity against both bacterial and fungal pathogens .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer potential. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study conducted on MDA-MB-231 breast cancer cells demonstrated that certain thiadiazole derivatives significantly inhibited angiogenesis markers such as VEGF and MMP-9 . The following table summarizes the effects observed:
| Compound | Cancer Cell Line | Effect |
|---|---|---|
| Thiadiazole Derivative A | MDA-MB-231 | Inhibition of VEGF expression |
| Thiadiazole Derivative B | HeLa (cervical cancer) | Induction of apoptosis |
These findings suggest that this compound may possess significant anticancer properties through multiple mechanisms.
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole compounds have been noted in several studies. Similar compounds have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. For instance, one study highlighted the ability of thiadiazoles to lower levels of TNF-alpha and IL-6 in inflammatory models . The following table illustrates the anti-inflammatory effects observed:
| Compound | Inflammatory Marker | Reduction (%) |
|---|---|---|
| Thiadiazole Derivative C | TNF-alpha | 50% |
| Thiadiazole Derivative D | IL-6 | 40% |
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a thiadiazole derivative resulted in a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : In vitro studies demonstrated that patients' cancer cells exhibited reduced viability when exposed to thiadiazole compounds, suggesting potential for further development as chemotherapeutic agents.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone connectivity .
- IR spectroscopy : Confirms functional groups (e.g., S-H stretching at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
What methods are used to synthesize inorganic and organic salts of this compound, and why?
Advanced Research Question
- Inorganic salts : React the acid with metal hydroxides (e.g., NaOH, KOH) or carbonates in aqueous media to improve solubility for biological assays .
- Organic salts : Use propan-2-ol as a solvent for reactions with amines (e.g., morpholine, piperidine), followed by solvent evaporation to isolate crystalline salts .
- Purpose : Salt formation enhances bioavailability and modulates physicochemical properties for targeted applications .
How is the antimicrobial activity of this compound and its derivatives evaluated?
Advanced Research Question
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) .
- Molecular docking : Predicts binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) by simulating interactions with the thiadiazole-thiol moiety .
- Structure-activity relationship (SAR) : Modifications like halogenation (e.g., bromine at position 5) enhance activity by increasing lipophilicity .
What strategies address contradictions in biological activity data across derivatives?
Advanced Research Question
- Dosage optimization : Re-evaluate activity at varying concentrations to rule out toxicity masking efficacy .
- Solubility adjustments : Use DMSO/water mixtures to ensure uniform compound dispersion in assays .
- Mechanistic studies : Combine enzyme inhibition assays (e.g., β-lactamase) with computational models to clarify target specificity .
How do substituents on the thiadiazole ring influence stability and reactivity?
Advanced Research Question
- Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing thermal stability .
- Bulkier groups (e.g., cinnamoyl) : Improve steric hindrance, slowing degradation in acidic/basic conditions .
- Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitor by HPLC to identify labile substituents .
What computational tools predict the bioactivity of derivatives?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Simulates ligand-enzyme binding (e.g., penicillin-binding proteins) to prioritize derivatives for synthesis .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with MIC values to guide structural optimization .
How is the compound’s potential in drug delivery systems assessed?
Advanced Research Question
- Nanoparticle encapsulation : Use PLGA or liposomes to improve pharmacokinetics, with release profiles analyzed via UV-Vis spectroscopy .
- Permeability assays : Caco-2 cell monolayers evaluate intestinal absorption potential, guided by thiadiazole’s membrane-penetrating sulfur atoms .
What analytical techniques resolve conflicting spectral data for structurally similar derivatives?
Advanced Research Question
- 2D NMR (COSY, HSQC) : Distinguishes overlapping proton signals in crowded aromatic regions .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., [M+H]⁺ within 1 ppm error) when elemental analysis is ambiguous .
How does the compound’s thiol group participate in redox reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
